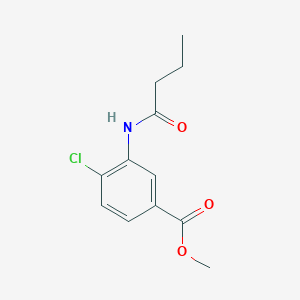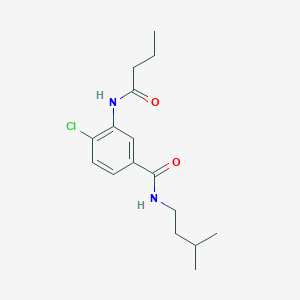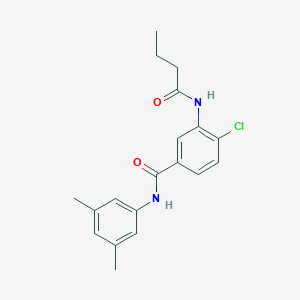![molecular formula C25H25ClN2O6 B309367 N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is activated in various human cancers, and its inhibition has been shown to have potential therapeutic benefits.
Mechanism of Action
CEP-33779 inhibits the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway by binding to the SH2 domain of N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide and preventing its dimerization and subsequent activation. This leads to the inhibition of downstream target genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
CEP-33779 has been shown to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In addition, CEP-33779 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of CEP-33779 is its specificity for the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of CEP-33779. One direction is to further evaluate its safety and efficacy in clinical trials for various types of cancer. Another direction is to explore its potential use in combination with other therapies, such as immunotherapy. Additionally, further research is needed to optimize the synthesis and formulation of CEP-33779 to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of CEP-33779 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-nitrobenzamide to form the nitroanilide intermediate. Reduction of the nitro group with iron powder and acetic acid followed by acylation with ethyl chloroformate yields the final product, CEP-33779.
Scientific Research Applications
CEP-33779 has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that CEP-33779 inhibits the growth of several human cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies in mouse models of breast cancer have also shown that CEP-33779 inhibits tumor growth and metastasis. Clinical trials are currently underway to evaluate the safety and efficacy of CEP-33779 in patients with advanced solid tumors.
properties
Product Name |
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C25H25ClN2O6 |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[2-chloro-5-[(4-ethoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O6/c1-5-34-18-9-7-17(8-10-18)27-24(29)15-6-11-19(26)20(12-15)28-25(30)16-13-21(31-2)23(33-4)22(14-16)32-3/h6-14H,5H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
AJVQZIDCJVJIKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)